molecular formula C12H11Cl3N2 B8728057 3,3'-Dichlorobenzidine hydrochloride CAS No. 56532-21-9

3,3'-Dichlorobenzidine hydrochloride

Cat. No.: B8728057
CAS No.: 56532-21-9
M. Wt: 289.6 g/mol
InChI Key: HXFNXEIKMAEASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Industrial Applications

1. Pigment Manufacturing

  • Usage : 3,3'-Dichlorobenzidine hydrochloride is primarily used in the production of yellow and orange pigments for printing inks, textiles, plastics, rubber, and leather products.
  • Substitutes : It serves as a substitute for lead chromate pigments, which are hazardous to health and the environment .

2. Dye Production

  • Although the use of this compound in dye synthesis ceased in 1986 due to the introduction of safer alternatives, it remains relevant in pigment production .

3. Curing Agent

  • The compound acts as a curing agent for isocyanate-containing polymers and solid urethane plastics. This application highlights its role in enhancing the durability and performance of various materials .

4. Analytical Chemistry

  • This compound is employed in colorimetric tests for detecting gold. This application demonstrates its utility beyond industrial processes into analytical chemistry .

Health and Safety Considerations

Due to its carcinogenic nature, exposure to this compound poses significant health risks. Studies have shown that it can cause various types of cancers in animal models, including bladder cancer and liver tumors . Occupational exposure has been linked to respiratory and neurological symptoms among workers handling this compound .

Case Study 1: Occupational Exposure

A review of occupational exposure among workers handling this compound indicated instances of respiratory issues and neurological symptoms. However, specific cases of bladder cancer were not conclusively linked to this exposure due to insufficient evidence from epidemiological studies .

Case Study 2: Animal Studies

In animal studies, dietary administration of this compound resulted in tumors at several tissue sites across different species. For example:

  • Rats : Developed mammary gland tumors and urinary bladder cancers.
  • Hamsters : Exhibited transitional-cell carcinoma.
    These findings underscore the compound's potent carcinogenic effects when ingested or absorbed through the skin .

Data Tables

Application AreaSpecific UsesHealth Risks
Pigment ManufacturingYellow/orange pigments for inks and textilesCarcinogenic potential
Dye ProductionPreviously used for azo dyesDecreased usage since 1986
Curing AgentEnhances performance of polymersOccupational hazards
Analytical ChemistryDetection of goldExposure-related risks

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,3'-dichlorobenzidine hydrochloride, and how do they influence experimental design?

this compound (C₁₂H₁₀Cl₂N₂·2HCl) is a crystalline solid with a melting point of 133°C and poor aqueous solubility. Its stability is compromised by photodegradation, which produces monochloro derivatives under light exposure . Researchers must prioritize light-protected storage (e.g., amber glassware) and inert atmospheres during synthesis to prevent degradation. Its propensity to form diazo intermediates (via double diazotization) is critical for coupling reactions in pigment synthesis .

Q. How can this compound be detected in environmental samples?

Environmental detection involves solid-phase extraction (SPE) of water or soil samples followed by HPLC-MS analysis. Key biomarkers include urinary metabolites (e.g., N-hydroxyacetyl derivatives) and hemoglobin/DNA adducts, which indicate recent exposure . For sediment-bound residues, sonication-assisted extraction with acetonitrile and silica gel chromatography improves recovery rates .

Q. What are the primary toxicological effects observed in animal studies?

Chronic oral exposure in rodents induces hepatocellular carcinomas, mammary gland tumors, and bladder carcinomas. Dogs develop urinary bladder carcinomas at doses ≥25 mg/kg/day. Subacute toxicity studies report hepatic necrosis and neuronal degeneration in canines . Researchers should use species-specific metabolic models (e.g., rat hepatic microsomes) to extrapolate findings to human risk assessments .

Advanced Research Questions

Q. What methodological approaches are used to investigate 3,3'-dichlorobenzidine’s genotoxicity?

In vitro assays include:

  • Ames test : Mutagenicity in Salmonella typhimurium TA98 and TA100 strains, with metabolic activation via S9 liver homogenate .
  • Sister chromatid exchange (SCE) : Human lymphocyte cultures exposed to 1–10 μM concentrations show dose-dependent SCE increases .
  • DNA adduct analysis : ³²P-postlabeling detects covalent binding of N-acetylated metabolites to guanine residues in hepatic DNA .
    In vivo micronucleus assays in bone marrow of exposed rodents are recommended for regulatory submissions .

Q. How does 3,3'-dichlorobenzidine’s carcinogenic mechanism differ between species?

Metabolic activation via N-hydroxylation and subsequent acetylation generates reactive intermediates that form DNA adducts. In rats, CYP1A2-mediated oxidation dominates, leading to hepatic tumors. In dogs, bladder-specific prostaglandin H synthase activates metabolites, causing urothelial carcinomas . Researchers should compare interspecies CYP isoform expression profiles when modeling carcinogenicity .

Q. What mitigation strategies are effective for laboratory exposure?

  • Engineering controls : Use fume hoods with HEPA filters and negative-pressure containment for synthesis .
  • PPE : Nitrile gloves (≥0.1 mm thickness) and Tyvek® suits prevent dermal absorption; NIOSH-approved respirators (N95) reduce inhalation risks .
  • Waste disposal : Incinerate at ≥1,200°C with scrubbing systems to prevent HCl emissions. Aqueous wastes require neutralization with NaHCO₃ prior to disposal .

Q. How do regulatory frameworks impact academic research involving this compound?

3,3'-Dichlorobenzidine is classified as a Group 2B carcinogen (IARC) and a "non-threshold toxicant" under CEPA. Researchers in the U.S. must comply with OSHA’s Permissible Exposure Limit (PEL: 0.02 mg/m³) and report use under EPA’s Toxic Substances Control Act (TSCA). Institutional review boards (IRBs) often require justification for in vivo studies due to ethical concerns .

Q. Data Contradictions and Analysis

  • Human carcinogenicity : Epidemiological studies (n = 35–207 workers) found no significant bladder cancer incidence, but statistical power was limited . Animal data strongly support carcinogenicity, necessitating precautionary handling .
  • Environmental persistence : While incineration effectively degrades the compound, sediment-bound residues persist >6 km from emission sources, complicating risk assessments .

Properties

CAS No.

56532-21-9

Molecular Formula

C12H11Cl3N2

Molecular Weight

289.6 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride

InChI

InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H

InChI Key

HXFNXEIKMAEASE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl

Origin of Product

United States

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